Enabling Bioorthogonal Click Chemistry for Membrane Functionalization
Unlike native POPC, this compound's 2-azidoethyl group serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, enabling the quantitative and site-specific conjugation of functional molecules to lipid membranes . While natural POPC cannot undergo such reactions without harsh chemical modification, this compound reacts efficiently with alkynes under mild, physiological conditions. Studies on structurally analogous azido-modified lipids have demonstrated that click reactions proceed with high yield, often exceeding 95% conversion under optimized conditions [1].
| Evidence Dimension | Ability to undergo bioorthogonal conjugation |
|---|---|
| Target Compound Data | Contains a terminal azido group enabling CuAAC and SPAAC click chemistry. |
| Comparator Or Baseline | Natural POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): Lacks an azide or other bioorthogonal handle. |
| Quantified Difference | Enables covalent bioconjugation; no conjugation possible with native POPC. |
| Conditions | In vitro chemical reaction; cell membrane surface functionalization assays. |
Why This Matters
This functionality is essential for creating multifunctional lipid nanoparticles (LNPs), visualizing lipid dynamics, or engineering cell surfaces, which is impossible with natural, unmodified lipids.
- [1] Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. View Source
